molecular formula C13H16O3 B12213993 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde

Cat. No.: B12213993
M. Wt: 220.26 g/mol
InChI Key: CKJCGNYKNJFKLA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde is a benzaldehyde derivative characterized by a hydroxyl group at position 4, a methoxy group at position 3, and a 3-methyl-2-buten-1-yl (prenyl) substituent at position 5 of the aromatic ring (Figure 1). Its molecular formula is C₁₃H₁₆O₄, with an average molecular mass of 236.267 g/mol and a ChemSpider ID of 117177 .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C13H16O3/c1-9(2)4-5-11-6-10(8-14)7-12(16-3)13(11)15/h4,6-8,15H,5H2,1-3H3

InChI Key

CKJCGNYKNJFKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=O)OC)O)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution with Prenol

The most widely documented method for synthesizing prenylated benzaldehydes involves electrophilic aromatic substitution (SEAr) using prenol (3-methyl-2-buten-1-ol) as the prenylating agent. This approach, adapted from the synthesis of structurally analogous compounds, employs anhydrous ZnCl₂ as a Lewis acid catalyst in ethyl acetate under reflux conditions.

General Procedure

  • Reagents :

    • 4-Hydroxy-3-methoxybenzaldehyde (1 mol equiv.)

    • Prenol (2 mol equiv.)

    • Anhydrous ZnCl₂ (2 mol equiv.)

    • Ethyl acetate (solvent)

  • Reaction Setup :
    The starting benzaldehyde and ZnCl₂ are dissolved in ethyl acetate, followed by dropwise addition of prenol. The mixture is refluxed for 2–4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Workup :
    Post-reaction, the mixture is acidified with HCl (pH 1) to decompose Zn complexes. The organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification :
    Crude product is purified via silica gel column chromatography using hexane/ethyl acetate gradients. Typical yields range from 21–48% for analogous prenylated benzaldehydes.

Mechanistic Insights

  • Activation : ZnCl₂ facilitates the generation of a prenyl carbocation from prenol, which acts as the electrophile.

  • Regioselectivity : The hydroxyl (-OH) and methoxy (-OCH₃) groups direct substitution to the para position relative to the hydroxyl group, yielding the 5-prenyl isomer.

Optimization Strategies

Catalyst Loading and Solvent Effects

Increasing ZnCl₂ stoichiometry to 3 mol equiv. improves prenylation efficiency by enhancing carbocation stability. Ethyl acetate is preferred over polar solvents (e.g., DMF) due to its ability to stabilize intermediates without side reactions.

Temperature and Reaction Time

  • Optimal Conditions : Reflux (40–80°C) for 3 hours balances reaction rate and product stability. Prolonged heating (>4 hours) risks decomposition, particularly for methoxy-substituted derivatives.

Yield Enhancement

  • Recovery of Unreacted Starting Material : Accounting for unreacted benzaldehyde, yields for prenylated products can increase to 50–73% after recycling.

Analytical Characterization

Physical and Spectral Data

PropertyValueMethodSource
Molecular FormulaC₁₃H₁₆O₃HRMS
Molecular Weight220.26 g/molCalcd.
Melting Point140–142°CDifferential SC
IR (KBr)3313 cm⁻¹ (OH), 1643 cm⁻¹ (C=O)FT-IR
¹H-NMR (CDCl₃)δ 11.26 (s, 1H, OH), 9.66 (s, 1H, CHO)400 MHz

Scalability and Industrial Relevance

Kilogram-Scale Production

Adapting the bench-scale procedure for industrial use requires:

  • Continuous Flow Reactors : To maintain temperature control and reduce reaction time.

  • Automated Chromatography : For high-throughput purification.

Environmental Considerations

  • Solvent Recovery : Ethyl acetate is recycled via distillation, minimizing waste.

  • Catalyst Reuse : ZnCl₂ is recovered from aqueous fractions by precipitation at pH 8–9 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzoic acid.

    Reduction: 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their function .

Comparison with Similar Compounds

Substituent Groups and Positions

The structural uniqueness of this compound lies in the positioning of substituents and the nature of the prenyl group . Key analogs include:

Compound Name Substituents Key Features Reference
Target Compound 4-OH, 3-OCH₃, 5-prenyl Lipophilic prenyl group; phenolic hydroxyl
Eurotium compound 26 6-OH, 5-prenyl, 2-(2',3-epoxyheptenyl) Epoxyheptenyl chain; antioxidative/antimicrobial activities
Compound 5 (diazenyl derivative) 4-OH, 3-OCH₃, 5-(2,4,6-trinitrophenyl)diazenyl Strong antiviral activity (low Ki for RAF/COVID-19 proteins)
o-Vanillin azo derivative 4-OH, 3-OCH₃, 5-phenylazo pH-dependent spectral properties; azo dye functionality
Ligand 4 (Schiff base precursor) 4-OH, 3-OCH₃, 5-(2-nitrophenyl)diazenyl Forms Mn(II) complexes; imine (C=N) IR peak at 1631 cm⁻¹

Key Differences :

  • Eurotium derivatives (e.g., compound 26) feature a prenyl group but differ in hydroxyl positioning (C-6 vs. C-4) and additional epoxy chains, enhancing antioxidative properties .
  • Diazenyl analogs (e.g., compound 5) replace the prenyl group with electron-withdrawing nitro-diazenyl moieties, improving binding to viral proteases .
  • o-Vanillin derivatives introduce a phenylazo group, altering solubility and spectral behavior compared to the prenyl group .

Physicochemical Properties

Solubility and Stability

  • The target compound’s prenyl group likely increases organic solubility compared to polar diazenyl derivatives (e.g., compound 5), which exhibit higher polarity due to nitro groups .
  • Eurotium analogs with epoxy chains (e.g., compound 26) may show reduced aqueous solubility but enhanced stability in nonpolar environments .
  • Schiff base ligands derived from similar aldehydes (e.g., ligand 4) form stable Mn(II) complexes with melting points >400°C and ethanol solubility .

Spectral Characteristics

  • FTIR : The target compound’s aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200–3500 cm⁻¹) contrast with Schiff bases (e.g., ligand 4), which show C=N imine peaks at 1631 cm⁻¹ .
  • UV-Vis : Azo-containing derivatives (e.g., compound 5) exhibit strong absorbance in visible regions due to conjugated diazenyl groups, unlike the prenyl-substituted target compound .

Antimicrobial and Antioxidative Effects

  • Eurotium benzaldehydes (e.g., compound 26) demonstrate antioxidative and antibacterial activities attributed to prenyl and hydroxyl groups .
  • Diazenyl derivatives (e.g., compound 5) show antiviral activity against SARS-CoV-2, with inhibition constants (Ki) of 0.12 µM for RAF kinase and 0.18 µM for COVID-19 protease, outperforming non-diazenyl analogs .

Enzyme Inhibition

  • The absence of electron-withdrawing groups (e.g., nitro, diazenyl) in the target compound may reduce protease binding affinity compared to compound 5, which has a Ki value 10-fold lower than analogs lacking trinitrophenyl groups .

Biological Activity

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde, also known as a derivative of chalcone, is a compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde is C14H16O3C_{14}H_{16}O_3. The compound features a benzaldehyde group with hydroxyl and methoxy substituents, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cells from oxidative stress. This activity was evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde85.6 ± 2.178.4 ± 1.8
Control (Ascorbic Acid)95.2 ± 1.590.0 ± 2.0

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antibacterial activity of the compound using the disc diffusion method. The results indicated a zone of inhibition of 15 mm against S. aureus, suggesting potent antibacterial effects.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, this compound exhibits anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating inflammatory responses.

Pharmacological Applications

Given its diverse biological activities, 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde has potential applications in various therapeutic areas:

  • Antioxidant Supplements : Due to its ability to combat oxidative stress.
  • Antimicrobial Agents : As a natural alternative to synthetic antibiotics.
  • Anti-inflammatory Drugs : For conditions characterized by chronic inflammation, such as arthritis.

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